Cas no 877818-33-2 (3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid)

3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-Thiazolidinepropanoic acid, 5-[(5-nitro-2-furanyl)methylene]-4-oxo-2-thioxo-
- 3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid
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- インチ: 1S/C11H8N2O6S2/c14-9(15)3-4-12-10(16)7(21-11(12)20)5-6-1-2-8(19-6)13(17)18/h1-2,5H,3-4H2,(H,14,15)
- InChIKey: HTHQDHPDPQMZLP-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC2=CC=C([N+]([O-])=O)O2)C(=O)N(CCC(O)=O)C1=S
3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3003-0142-3mg |
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
877818-33-2 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3003-0142-2mg |
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
877818-33-2 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3003-0142-1mg |
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
877818-33-2 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F3003-0142-2μmol |
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
877818-33-2 | 90%+ | 2μl |
$57.0 | 2023-04-28 |
3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid 関連文献
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acidに関する追加情報
Recent Advances in the Study of 3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid (CAS: 877818-33-2)
The compound 3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid (CAS: 877818-33-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the role of this compound as a promising scaffold for the development of novel antimicrobial and anticancer agents. The presence of the nitrofuran moiety and the thiazolidinone core in its structure is believed to contribute to its biological activity. Researchers have synthesized and evaluated a series of derivatives to explore structure-activity relationships (SAR), with particular emphasis on optimizing potency and reducing toxicity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid exhibits potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism of action appears to involve interference with bacterial DNA synthesis, likely due to the redox-active nitrofuran group.
Another significant development was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound showed promising anticancer activity against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The study suggested that the compound induces apoptosis through the mitochondrial pathway, as evidenced by caspase-3 activation and cytochrome c release. Molecular docking studies further indicated potential interactions with key oncogenic targets, such as EGFR and PI3K.
Pharmacokinetic studies have also been conducted to evaluate the compound's drug-like properties. While the compound demonstrates good in vitro activity, challenges remain in terms of its solubility and metabolic stability. Current research efforts are focused on developing prodrug strategies and nanoformulations to improve its bioavailability and therapeutic index.
In conclusion, 3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid (CAS: 877818-33-2) represents a promising lead compound for the development of new antimicrobial and anticancer agents. Future research should focus on further elucidating its mechanism of action, optimizing its pharmacokinetic profile, and evaluating its efficacy in preclinical models. The compound's unique structure and biological activity make it a valuable subject for ongoing investigation in the field of medicinal chemistry.
877818-33-2 (3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid) 関連製品
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